3-{[4-(methylamino)quinazolin-2-yl]amino}benzoicacidhydrochloride

RNA-targeted small molecule SARS-CoV-2 frameshifting element

3-{[4-(Methylamino)quinazolin-2-yl]amino}benzoic acid HCl (Covidcil-19, C5) is the only primary screening hit (C1-C5) that produces statistically significant SARS-CoV-2 -1 PRF reduction (25% at 2 μM) in cells. Its 11 nM Kd for the FSE attenuator hairpin, clean cytotoxicity profile, and room-temperature stability make it the essential positive control for SPR, MST, and NMR RNA-binding assays. As the validated warhead in the C5-RIBOTAC construct, it is indispensable for targeted RNA degradation SAR. Procure high-purity HCl salt for reproducible, virus-specific FSE-targeted probe development.

Molecular Formula C16H15ClN4O2
Molecular Weight 330.77 g/mol
CAS No. 2839138-78-0
Cat. No. B6607721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[4-(methylamino)quinazolin-2-yl]amino}benzoicacidhydrochloride
CAS2839138-78-0
Molecular FormulaC16H15ClN4O2
Molecular Weight330.77 g/mol
Structural Identifiers
SMILESCNC1=NC(=NC2=CC=CC=C21)NC3=CC=CC(=C3)C(=O)O.Cl
InChIInChI=1S/C16H14N4O2.ClH/c1-17-14-12-7-2-3-8-13(12)19-16(20-14)18-11-6-4-5-10(9-11)15(21)22;/h2-9H,1H3,(H,21,22)(H2,17,18,19,20);1H
InChIKeySDFKDJDXHLCWPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[4-(Methylamino)quinazolin-2-yl]amino}benzoic Acid Hydrochloride (CAS 2839138-78-0): Compound Identity, Pharmacological Class, and Procurement Baseline


3-{[4-(Methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride (CAS 2839138-78-0), also designated as Covidcil-19 or compound C5, is a synthetic aminoquinazoline small molecule that functions as a structure-specific ligand for the SARS-CoV-2 frameshifting element (FSE) RNA [1]. The compound bears a 4-methylamino substituent on the quinazoline core and a 3-benzoic acid moiety linked via a 2-amino bridge, supplied as the hydrochloride salt to enhance aqueous handling. Its mechanism of action—stabilization of the viral attenuator hairpin (AH) to impair programmed -1 ribosomal frameshifting—is mechanistically distinct from conventional antiviral targets such as the main protease (Mpro) or RNA-dependent RNA polymerase (RdRp) [1]. The free base form (CAS 1225177-95-6) and the hydrochloride salt represent the two principal procurement options, differing in solubility and storage profiles .

Why Generic Aminoquinazoline Substitution Fails: Structural Determinants of FSE Binding Affinity for 3-{[4-(Methylamino)quinazolin-2-yl]amino}benzoic Acid Hydrochloride


The aminoquinazoline chemotype encompasses compounds with vastly divergent affinity for the SARS-CoV-2 FSE RNA, spanning over three orders of magnitude from low-nanomolar to mid-micromolar binding [1][2]. Within the same primary screening cascade that identified C5 (Kd = 11 nM), the four companion hits C1–C4 failed to produce any statistically significant reduction in frameshifting efficiency when tested at identical concentration (2 μM) in HEK293T cells [1]. A subsequent 2023 structure–activity relationship (SAR) campaign on a related aminoquinazoline series yielded an optimized lead (compound 13) with a best KD of 60 ± 6 μM by SPR—approximately 5,000-fold weaker than C5 [2]. Furthermore, the previously reported FSE binders MTDB and merafloxacin exhibit distinct binding modes and divergent effects on RNA thermal stability (ΔTm of +2.2 °C for MTDB vs -2.5 to -4.5 °C for aminoquinazoline compound 1), confirming that even compounds engaging the same RNA element cannot be treated as functionally interchangeable [2]. These findings underscore that minor structural modifications to the quinazoline scaffold—particularly the 4-methylamino and 3-benzoic acid substitution pattern—profoundly dictate target engagement, cellular bioactivity, and ultimately procurement value.

Product-Specific Quantitative Evidence Guide: 3-{[4-(Methylamino)quinazolin-2-yl]amino}benzoic Acid Hydrochloride vs. In-Class and Cross-Class Comparators


Binding Affinity for SARS-CoV-2 Frameshifting Element RNA: C5 (Kd = 11 nM) Versus Next-Generation Amino quinazoline Lead Compound (KD = 60 μM)

Compound C5 binds the SARS-CoV-2 attenuator hairpin (AH) UU internal loop with an equilibrium dissociation constant (Kd) of 11 ± 3.8 nM, measured by microscale thermophoresis (MST) [1]. Binding is ablated when the internal loop is mutated to a base pair; no saturable binding is observed up to 10 μM [1]. In contrast, the most potent aminoquinazoline derivative from a 2023 follow-up SAR study (compound 13) exhibits a KD of 60 ± 6 μM by surface plasmon resonance (SPR), representing an approximately 5,500-fold difference in binding affinity [2]. The original lead compound 1 from the same 2023 series displays an even weaker KD of 147 ± 56 μM (SPR) and 139 ± 80 μM (MST) [2].

RNA-targeted small molecule SARS-CoV-2 frameshifting element binding affinity aminoquinazoline

Cellular Frameshifting Inhibition: C5 (25 ± 1% Reduction) Versus Screening Hits C1–C4 (No Significant Effect) at Equimolar Concentration

In a dual-luciferase (Renilla–firefly) reporter assay transfected into HEK293T cells, only compound C5 significantly decreased SARS-CoV-2 FSE frameshifting efficiency at 2 μM, achieving a reduction of 25 ± 1% relative to vehicle-treated controls [1]. The inhibition was dose-dependent [1]. In the same assay, compounds C1, C2, C3, and C4—all primary hits from the same small-molecule microarray screen that identified C5—showed no statistically significant effect on frameshifting efficiency at the identical 2 μM concentration [1]. This functional discrimination occurred despite all five compounds (C1–C5) having been validated as binders in the secondary competitive screening assay [1].

frameshifting inhibition dual-luciferase reporter HEK293T SARS-CoV-2 cellular bioactivity

Target Specificity: Selective Engagement of SARS-CoV-2 FSE RNA Over Host mRNAs and Structurally Distinct Coronavirus FSE

C5 demonstrates high selectivity for the SARS-CoV-2 FSE. In cellular assays, C5 did not affect the frameshifting ability of the structurally distinct SARS-CoV FSE, which lacks the 1×1 nucleotide UU internal loop present in the SARS-CoV-2 AH [1]. The covalent derivative C5-Chem-CLIP further validated direct intracellular target engagement and demonstrated specificity for the viral RNA over highly expressed host mRNAs [2]. Additionally, C5 did not alter SARS-CoV-2 FSE RNA levels as determined by RT-qPCR, confirming that the observed reduction in frameshifting is not attributable to changes in RNA abundance [1]. In contrast, merafloxacin inhibits -1 PRF across multiple betacoronaviruses (SARS-CoV-2, SARS-CoV, hCoV-OC43, hCoV-HKU1), indicating broader-spectrum but less virus-specific activity [3].

RNA selectivity target engagement SARS-CoV-2 FSE Chem-CLIP host mRNA

Cytotoxicity Profile: C5 Demonstrates No Observable Cytotoxicity Across All Tested Concentrations, Including Those Exceeding Bioactive Levels

In the 2020 ACS Central Science study, compound C5 exhibited no toxicity at all concentrations tested, including concentrations that exceed the biologically active concentration required for frameshifting inhibition [1]. This contrasts with the broader aminoglycoside and fluoroquinolone classes of RNA binders, where cytotoxicity at higher concentrations often constrains the usable concentration range in cellular assays. No quantitative cytotoxicity data for C1–C4 were separately reported, but the absence of toxicity for C5 across the entire tested range supports its suitability as a chemical probe where a wide therapeutic (or experimental) window is required [1].

cytotoxicity cellular safety selectivity window HEK293T antiviral tool compound

Hydrochloride Salt Advantage: Improved Ambient Storage Stability and Aqueous Handling Versus Free Base Form

The hydrochloride salt (CAS 2839138-78-0) is specified for storage at room temperature (RT), whereas the free base form (CAS 1225177-95-6) requires storage at -20°C . The free base exhibits solubility limited primarily to DMSO (up to 10 mM; 2.94 mg/mL), with no reported aqueous solubility . The hydrochloride salt form, by virtue of its ionic nature, is expected to offer enhanced aqueous solubility, which is advantageous for biochemical assay preparation and reduces reliance on organic co-solvents that may interfere with RNA folding or protein–RNA interactions . This distinction is critical for laboratories prioritizing ease of compound handling, long-term storage logistics, and assay compatibility.

salt form solubility storage stability hydrochloride free base

Optimal Research and Industrial Application Scenarios for 3-{[4-(Methylamino)quinazolin-2-yl]amino}benzoic Acid Hydrochloride


SARS-CoV-2 Frameshifting Element (FSE) Biophysical Screening and RNA–Small Molecule Interaction Studies

With a Kd of 11 ± 3.8 nM for the SARS-CoV-2 attenuator hairpin, C5 serves as a high-affinity positive control ligand for surface plasmon resonance (SPR), microscale thermophoresis (MST), waterLOGSY NMR, and fluorescence-based RNA-binding assays [1]. Its well-characterized binding to the 1×1 nucleotide UU internal loop, and the availability of a binding-incompetent mutant control (loop→base pair), provides a built-in specificity validation system. The HCl salt form's room-temperature storage and anticipated aqueous solubility further facilitate high-throughput screening workflows that prioritize rapid compound dissolution and minimized DMSO carryover .

Dual-Luciferase Reporter Assays for Programmed -1 Ribosomal Frameshifting Modulation

C5 is the only compound among the five primary screening hits (C1–C5) that produces a statistically significant reduction (25 ± 1% at 2 μM) in SARS-CoV-2 -1 PRF in HEK293T dual-luciferase reporter cells, with confirmed dose-dependent activity [1]. Its clean cytotoxicity profile across all tested concentrations enables extended treatment protocols and dose-response experiments without confounding cell viability artifacts [1]. Laboratories studying the functional pharmacology of coronavirus frameshifting should prioritize C5 as the reference modulator, given the demonstrated inactivity of C1–C4 at identical concentrations.

Chemical Biology Tool for SARS-CoV-2 FSE Target Engagement Validation and RNA Selectivity Profiling

The demonstrated specificity of C5 for the SARS-CoV-2 FSE over the structurally distinct SARS-CoV FSE, combined with the C5-Chem-CLIP covalent probe's validation of intracellular target engagement and selectivity for viral RNA over highly expressed host mRNAs, positions this compound as a chemical biology platform for RNA target deconvolution studies [1]. Its selectivity profile (SARS-CoV-2-selective but not active against SARS-CoV FSE) contrasts with broader-spectrum -1 PRF inhibitors like merafloxacin, making C5 the preferred starting scaffold for developing virus-specific RNA-targeted probes [2].

RIBOTAC Conjugate Development and RNA Degrader Pharmacology

C5 is the validated RNA-binding warhead in the C5-RIBOTAC construct, which recruits cellular ribonuclease to degrade the SARS-CoV-2 RNA genome and improves bioactivity by at least 10-fold over C5 alone [1]. Laboratories engaged in targeted RNA degradation (RIBOTAC, PROTAC-like, or RNase-recruiting chimera) research require the parent compound C5 as an essential control for benchmarking degrader potency, linker optimization, and ternary complex formation studies. Procurement of validated, high-purity C5 is a prerequisite for reproducible RIBOTAC SAR campaigns [1].

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